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molecular formula C18H39NO2 B087221 Ammonium stearate CAS No. 1002-89-7

Ammonium stearate

Cat. No. B087221
M. Wt: 301.5 g/mol
InChI Key: JPNZKPRONVOMLL-UHFFFAOYSA-N
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Patent
US04158648

Procedure details

50 g. of Gelvatol 1-90 polyvinylalcohol, 40 g. of Acrysol WS-32 acrylic polymer and 1375 ml. of water was heated to dissolve the solids until a clear solution was obtained. 250 g. of stearic acid was added which melted and dispersed in the stirred solution followed by 115 ml. of ammonium hydroxide (28% solution) which was added dropwise to the stirred dispersion of stearic acid in polymer solution. A gel of ammonium stearate was formed. 100 g. of calcium chloride dissolved in 100 ml. of water was then added to the vigorously stirred gel to precipitate the calcium soap. 350 ml. of water, 200 g. of Casco PR 247 (Borden Chemical trademark-- a cationic ureaformaldehyde wet strength resin), and 250 g. Bondfast adhesive (polyvinylacetate emulsion with 35% solids) were added and blending continued until a smooth consistency was obtained. The product was a thixotropic smooth creamy white suspension. The composition is as follows:
[Compound]
Name
Gelvatol 1-90 polyvinylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acrylic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[NH4+:22]>O>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH4+:22] |f:1.2,4.5|

Inputs

Step One
Name
Gelvatol 1-90 polyvinylalcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acrylic polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
dispersed in the stirred solution

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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